4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine
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Overview
Description
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It belongs to the class of organic compounds known as diarylethers .
Synthesis Analysis
The synthesis of this compound involves the discovery and medicinal chemistry optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . The optimal structure of the pyridine group was 5-CF3 .Molecular Structure Analysis
The molecular structure of this compound involves a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Chemical Reactions Analysis
This compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .Scientific Research Applications
Chemical Synthesis and Catalysis
The use of triflic acid as a catalyst in cyclisation processes, including those involving sulfonamides, highlights its utility in chemical synthesis. Triflic acid can induce cyclisation to form structures like pyrrolidines, which are relevant to the molecule (Haskins & Knight, 2002).
Novel Synthesis Methods
The iodine-induced sulfonylation and sulfenylation of imidazopyridines, utilizing sodium sulfinates as the sulfur source, demonstrate innovative approaches to the synthesis of sulfones and sulfides. This method is particularly relevant to the synthesis of compounds like the one (Guo et al., 2018).
Pharmaceutical Research
The research on imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective agents, provides insights into their pharmaceutical applications, especially in antiulcer medication (Starrett et al., 1989).
Antibacterial Properties
The synthesis of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities and their evaluation for antibacterial properties align with researching the molecule , suggesting potential applications in antimicrobial treatments (Aziz‐ur‐Rehman et al., 2017).
Fluorescent Properties and Sensor Applications
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines and their fluorescence emission properties, combined with the research on photoluminescent sensors like TPA for detecting free chlorine, indicate potential applications in sensing and imaging technologies (Shibahara et al., 2009); (Fang et al., 2017).
Polymer Synthesis
The development of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides indicates potential applications in the synthesis of advanced polymer materials (Liu et al., 2013).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Biochemical Pathways
The compound’s impact on biochemical pathways is also currently unknown. Given its complex structure, it’s likely that it could influence multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact the compound’s behavior .
Properties
IUPAC Name |
3-chloro-2-[1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClF3N5O3S/c1-15(2)30-13-20(28-14-30)35(32,33)31-9-3-17(4-10-31)29-7-5-18(6-8-29)34-21-19(23)11-16(12-27-21)22(24,25)26/h11-15,17-18H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWNTKGRIJMMQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClF3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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